molecular formula C8H12O3 B2549084 5-Oxaspiro[3.4]octane-2-carboxylic acid CAS No. 1374658-88-4

5-Oxaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B2549084
CAS No.: 1374658-88-4
M. Wt: 156.181
InChI Key: IKQYNEIRTGISNQ-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]octane-2-carboxylic acid is a versatile small molecule scaffold with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 5-Oxaspiro[3.4]octane-2-carboxylic acid involves the use of 1,3-dichloroacetone as a cyclopropanone equivalent . The procedure includes the following steps:

    Formation of Lithiated Dihydrofuran: Anhydrous tetrahydrofuran and 2,3-dihydrofuran are added to a round-bottomed flask and cooled to -78°C. t-Butyllithium in pentane is then added to form a lithiated dihydrofuran solution.

    Reaction with 1,3-Dichloroacetone: The lithiated dihydrofuran solution is introduced to a cooled solution of 1,3-dichloroacetone in dry ether. The reaction mixture is stirred at -78°C and then allowed to warm to room temperature overnight.

    Quenching and Workup: The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution, and the organic phase is extracted with ether. The combined organic layers are dried and filtered.

    Purification: The crude product is purified by chromatography on silica gel to obtain 5-Oxaspiro[3.4]octan-1-one, which can be further converted to this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

5-Oxaspiro[3.4]octane-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.4]octane-2-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The spirocyclic structure provides a rigid framework that can interact with specific molecular targets, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.4]octane-1-one: A closely related compound with a similar spirocyclic structure but lacking the carboxylic acid group.

    Spiro[3.4]octane-2-carboxylic acid: Another spirocyclic compound with a different ring structure.

    Oxaspiro[4.5]decane-2-carboxylic acid: A larger spirocyclic compound with an additional ring.

Uniqueness

5-Oxaspiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the carboxylic acid group, which enhances its reactivity and potential applications. Its rigid framework and functional group diversity make it a valuable scaffold for various scientific research and industrial applications.

Properties

IUPAC Name

5-oxaspiro[3.4]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-4-8(5-6)2-1-3-11-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQYNEIRTGISNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374658-88-4
Record name 5-oxaspiro[3.4]octane-2-carboxylic acid
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